molecular formula C26H24N6O5S B14288146 Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite CAS No. 137865-99-7

Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite

Cat. No.: B14288146
CAS No.: 137865-99-7
M. Wt: 532.6 g/mol
InChI Key: XWXWYKLUDFCPAM-UHFFFAOYSA-L
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Description

Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite is a chemical compound known for its unique structure and reactivity It consists of two diazonium groups attached to a benzene ring substituted with an anilino and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite typically involves the diazotization of 4-anilino-2-methoxyaniline. The process begins with the reaction of 4-anilino-2-methoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt formed. The resulting diazonium salt is then treated with sulfite ions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The key steps involve the controlled addition of reagents, temperature regulation, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite involves the formation of highly reactive diazonium ions. These ions can undergo various reactions, such as nucleophilic substitution and electrophilic aromatic substitution, leading to the formation of diverse products. The diazonium group acts as a good leaving group, facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium Chloride: Similar in structure but lacks the anilino and methoxy substituents.

    4-Methoxybenzenediazonium Sulfate: Contains a methoxy group but differs in the counterion and additional substituents.

Uniqueness

Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite is unique due to the presence of both anilino and methoxy groups, which influence its reactivity and stability. These substituents can affect the electronic properties of the compound, making it suitable for specific applications in organic synthesis and materials science .

Properties

CAS No.

137865-99-7

Molecular Formula

C26H24N6O5S

Molecular Weight

532.6 g/mol

IUPAC Name

4-anilino-2-methoxybenzenediazonium;sulfite

InChI

InChI=1S/2C13H12N3O.H2O3S/c2*1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-4(2)3/h2*2-9,15H,1H3;(H2,1,2,3)/q2*+1;/p-2

InChI Key

XWXWYKLUDFCPAM-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.[O-]S(=O)[O-]

Origin of Product

United States

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